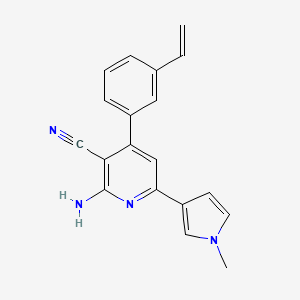![molecular formula C21H26FNO2 B5415784 4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5415784.png)
4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as M1 receptor positive allosteric modulator (PAM) and is known to interact with the muscarinic acetylcholine receptor subtype 1 (M1 receptor). In
Mechanism of Action
4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol acts as a positive allosteric modulator (this compound) of the M1 receptor. This means that it binds to a site on the receptor that is distinct from the site where acetylcholine binds, and enhances the response of the receptor to acetylcholine. The M1 receptor is involved in a variety of physiological processes, including learning and memory, and is a potential target for the treatment of cognitive disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to enhance cognitive function in animal models, and has potential applications in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, it has been shown to have potential applications in the treatment of schizophrenia and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol is its potential therapeutic applications. It has been shown to have a positive effect on cognitive function, making it a potential treatment for Alzheimer's disease and other cognitive disorders. Additionally, it has been shown to have potential applications in the treatment of schizophrenia and other psychiatric disorders. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Future Directions
There are several future directions for the study of 4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol. One area of research is to further study its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further studies are needed to determine its potential toxicity and safety, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for the development of more selective M1 receptor 4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenols, which could have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol involves several steps. The first step involves the protection of 2-methoxyphenol with tert-butyldimethylsilyl (TBDMS) to form the corresponding TBDMS ether. The second step involves the reaction of the TBDMS ether with 1-bromo-2-(4-fluorophenyl)ethane to form the corresponding ether. The third step involves the reduction of the ether with lithium aluminum hydride to form the corresponding alcohol. The fourth step involves the reaction of the alcohol with 1-(4-chlorobenzyl)-4-piperidinol to form the corresponding piperidine. Finally, the piperidine is methylated with methyl iodide to form this compound.
Scientific Research Applications
4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol has been extensively studied for its potential therapeutic applications. It has been shown to have a positive effect on cognitive function, making it a potential treatment for Alzheimer's disease and other cognitive disorders. Additionally, it has been shown to have potential applications in the treatment of schizophrenia and other psychiatric disorders.
properties
IUPAC Name |
4-[[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO2/c1-25-21-13-18(8-11-20(21)24)15-23-12-2-3-17(14-23)5-4-16-6-9-19(22)10-7-16/h6-11,13,17,24H,2-5,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTMUAQSPBXDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC(C2)CCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[3-(2-chlorophenyl)acryloyl]leucinate](/img/structure/B5415716.png)
![5-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B5415720.png)
![8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5415731.png)
![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B5415737.png)

![N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5415759.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-pyrimidinamine](/img/structure/B5415763.png)
![3-methyl-4-[2-(2-propyn-1-yloxy)benzylidene]-5(4H)-isoxazolone](/img/structure/B5415768.png)
![4-(1-{[6-(3,4-dimethylpiperazin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5415770.png)
![(2R*,3S*,6R*)-5-butyryl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5415773.png)
![(3S*,5R*)-1-(3-cyclopentylpropanoyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5415788.png)
![N-allyl-3,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5415789.png)
![5-bicyclo[2.2.1]hept-5-en-2-yl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B5415794.png)